molecular formula C23H25ClN2O4S B15139344 Ponesimod-d4

Ponesimod-d4

Numéro de catalogue: B15139344
Poids moléculaire: 465.0 g/mol
Clé InChI: LPAUOXUZGSBGDU-JYHCKPPASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ponesimod-d4 is a deuterated form of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Ponesimod is primarily used for the treatment of relapsing forms of multiple sclerosis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of the parent compound due to its stable isotope labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ponesimod-d4 involves the incorporation of deuterium atoms into the Ponesimod molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Ponesimod can also introduce deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.

Analyse Des Réactions Chimiques

Types of Reactions

Ponesimod-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of this compound.

Applications De Recherche Scientifique

Ponesimod-d4 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Its applications include:

    Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Ponesimod.

    Metabolite Identification: Identifying and quantifying metabolites of Ponesimod in biological samples.

    Drug Interaction Studies: Investigating potential interactions between Ponesimod and other drugs.

    Biological Research: Understanding the biological pathways and mechanisms involved in the action of Ponesimod.

Mécanisme D'action

Ponesimod-d4, like Ponesimod, exerts its effects by modulating the sphingosine-1-phosphate receptor 1 (S1P1). This receptor plays a crucial role in regulating lymphocyte trafficking. By binding to S1P1, this compound prevents lymphocytes from egressing from lymph nodes, thereby reducing their presence in peripheral blood and limiting their migration to sites of inflammation .

Comparaison Avec Des Composés Similaires

Ponesimod-d4 is compared with other S1P1 modulators such as:

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by offering more stable and traceable isotopic labeling.

Propriétés

Formule moléculaire

C23H25ClN2O4S

Poids moléculaire

465.0 g/mol

Nom IUPAC

(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-2-propylimino-3-(2,3,4,5-tetradeuterio-6-methylphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1/i4D,5D,6D,7D

Clé InChI

LPAUOXUZGSBGDU-JYHCKPPASA-N

SMILES isomérique

[2H]C1=C(C(=C(C(=C1[2H])C)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC[C@@H](CO)O)Cl)/SC2=NCCC)[2H])[2H]

SMILES canonique

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.